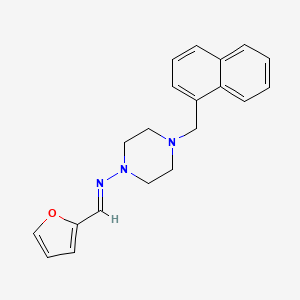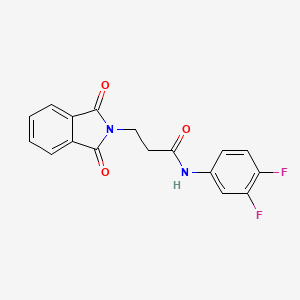
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide, also known as LCBT, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. LCBT belongs to the class of hydrazones and is a derivative of benzohydrazide.
作用機序
The mechanism of action of N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in the development and progression of diseases. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. In addition, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have antioxidant properties by scavenging free radicals. It has also been shown to have antiplatelet and anticoagulant effects.
実験室実験の利点と制限
The advantages of using N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide in lab experiments include its synthetic availability, low cost, and potential therapeutic applications. However, there are also limitations to using N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide in lab experiments. One limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. Another direction is to investigate its mechanism of action and potential side effects. In addition, further studies are needed to optimize its synthesis method and improve its solubility in water.
Conclusion:
In conclusion, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method involves the reaction between 3-bromobenzaldehyde and 3,4,5-trimethoxybenzohydrazide in the presence of a suitable catalyst. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit various cellular pathways involved in disease development and has several biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide involves the reaction between 3-bromobenzaldehyde and 3,4,5-trimethoxybenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization to obtain a pure compound.
科学的研究の応用
N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been the subject of scientific research due to its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N'-(3-bromobenzylidene)-3,4,5-trimethoxybenzohydrazide has been shown to have hypoglycemic effects in animal models of diabetes.
特性
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(21)20-19-10-11-5-4-6-13(18)7-11/h4-10H,1-3H3,(H,20,21)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAYVFJCUBQKGN-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-iodo-1-methoxy-1-(2-nitro-1H-imidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)

![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)
![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)
![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5524441.png)
![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)